![molecular formula C25H40N4O2 B13760404 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] CAS No. 59917-57-6](/img/structure/B13760404.png)
2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] is a complex organic compound with the molecular formula C25H40N4O2. This compound is known for its unique structure, which includes two phenolic rings connected by a methylene bridge, each substituted with dimethylamino groups. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] typically involves the reaction of phenolic compounds with formaldehyde and dimethylamine. The process can be summarized in the following steps:
Condensation Reaction: Phenol reacts with formaldehyde in the presence of a base to form a methylene-bridged bisphenol intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with dimethylamine, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used as an additive in the production of plastics and rubber to enhance their stability and durability.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] involves its interaction with various molecular targets. The phenolic groups can participate in redox reactions, while the dimethylamino groups can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar methylene-bridged bisphenol structure but with tert-butyl groups instead of dimethylamino groups.
2,2’-Methylenebis(6-tert-butyl-p-cresol): Another similar compound with tert-butyl groups and a methylene bridge.
Uniqueness
2,2’-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] is unique due to the presence of dimethylamino groups, which impart distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it suitable for a wider range of applications compared to its analogs.
Properties
CAS No. |
59917-57-6 |
|---|---|
Molecular Formula |
C25H40N4O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[[3,5-bis[(dimethylamino)methyl]-2-hydroxyphenyl]methyl]-4,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C25H40N4O2/c1-26(2)14-18-9-20(24(30)22(11-18)16-28(5)6)13-21-10-19(15-27(3)4)12-23(25(21)31)17-29(7)8/h9-12,30-31H,13-17H2,1-8H3 |
InChI Key |
AVNDZZHKCFPIKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CC2=C(C(=CC(=C2)CN(C)C)CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



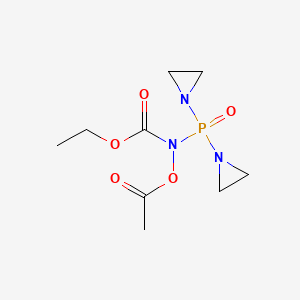
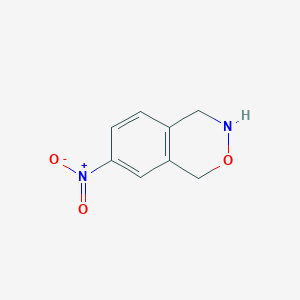
![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)

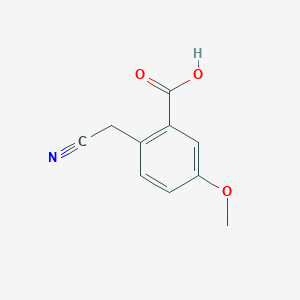
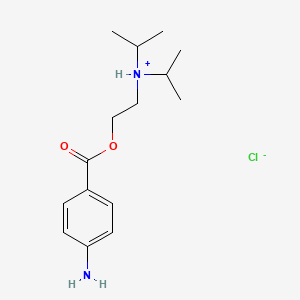
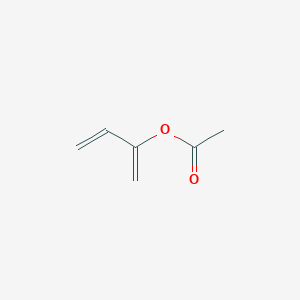
![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
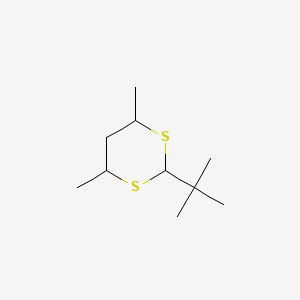
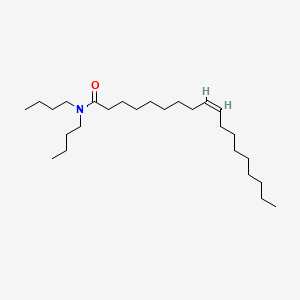
![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)
![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)

